

Technical Guide: Characterization of Tributylsulfonium Iodide (CAS 18146-62-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tributylsulfonium iodide*

Cat. No.: B102552

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylsulfonium iodide, identified by CAS number 18146-62-8, is an organosulfur compound belonging to the sulfonium salt class. These compounds are characterized by a central sulfur atom covalently bonded to three organic moieties, in this case, three butyl groups, and an associated counter-ion, which is iodide. Sulfonium salts are recognized for their utility in organic synthesis, often serving as alkylating agents and precursors to sulfur ylides. This guide provides a summary of the available characterization data for **Tributylsulfonium iodide** and outlines general experimental protocols for its synthesis and analysis.

Physicochemical Properties

The known physical and chemical properties of **Tributylsulfonium iodide** are summarized in the table below. This information is compiled from various chemical supplier databases.

Property	Value	Reference
CAS Number	18146-62-8	[1]
Molecular Formula	C ₁₂ H ₂₇ IS	[1]
Molecular Weight	330.31 g/mol	[1]
Appearance	White to orange to green powder to crystal	
Melting Point	93 °C	
Solubility	Almost transparent in Methanol	
Purity	>95.0%(T) to ≥96%	[2]

Spectroscopic Characterization Data

Direct experimental spectroscopic data for **Tributylsulfonium iodide** is not readily available in the public domain. The following tables present predicted data based on the known structure of the molecule and spectral data from analogous compounds, such as Trimethylsulfonium iodide. [\[3\]](#)[\[4\]](#)

Predicted ¹H NMR Data

The proton NMR spectrum of **Tributylsulfonium iodide** is expected to show four distinct signals corresponding to the four inequivalent sets of protons in the butyl chains.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~ 3.2 - 3.4	Triplet	6H	α -CH ₂ directly attached to sulfur
~ 1.6 - 1.8	Multiplet	6H	β -CH ₂
~ 1.4 - 1.6	Multiplet	6H	γ -CH ₂
~ 0.9 - 1.0	Triplet	9H	Terminal CH ₃

Predicted ^{13}C NMR Data

The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four different carbon environments in the butyl groups.

Chemical Shift (δ) ppm (Predicted)	Assignment
~ 45 - 50	$\alpha\text{-CH}_2$
~ 25 - 30	$\beta\text{-CH}_2$
~ 21 - 24	$\gamma\text{-CH}_2$
~ 13 - 14	Terminal CH_3

Predicted Mass Spectrometry Data

The mass spectrum (Electron Ionization) is expected to show the molecular ion of the tributylsulfonium cation.

m/z (Predicted)	Fragment
203.18	$[\text{C}_{12}\text{H}_{27}\text{S}]^+$ (Tributylsulfonium cation)
127	$[\text{I}]^-$ (Iodide is not typically observed in positive ion mode)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of trialkylsulfonium iodides, which can be adapted for **Tributylsulfonium iodide**.

Synthesis of Tributylsulfonium Iodide

Reaction: Dibutyl sulfide + Iodobutane \rightarrow **Tributylsulfonium iodide**

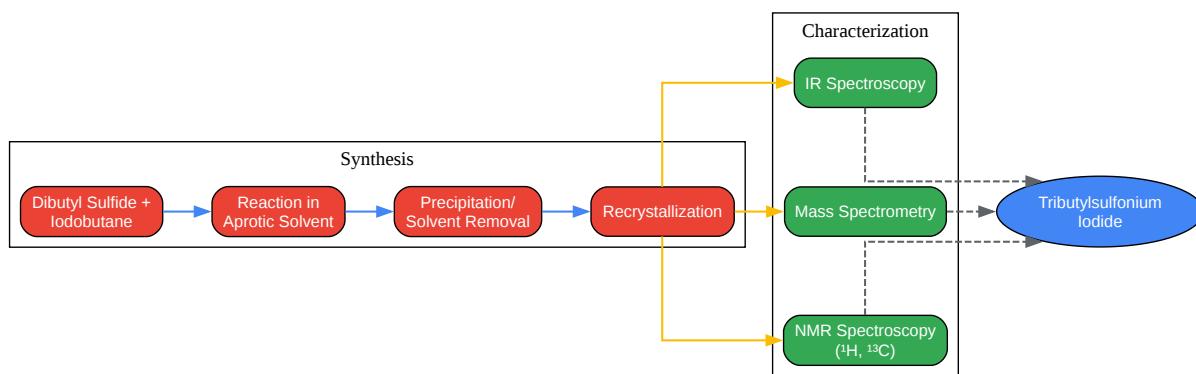
Procedure:

- To a solution of dibutyl sulfide (1 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add iodobutane (1.1 equivalents) dropwise at room temperature with stirring.
- The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product, which is often a solid, may precipitate from the reaction mixture. If so, it can be collected by filtration.
- If the product remains in solution, the solvent is removed under reduced pressure.
- The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or dichloromethane/hexane) to yield pure **Tributylsulfonium iodide**.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
- Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
- Process the spectra to identify chemical shifts, multiplicities, and integration values to confirm the structure.


Mass Spectrometry (MS):

- Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization (ESI) or Electron Ionization (EI)).
- Acquire the mass spectrum and identify the molecular ion peak corresponding to the tributylsulfonium cation.

Infrared (IR) Spectroscopy:

- Prepare the sample as a KBr pellet or as a thin film.
- Acquire the IR spectrum and identify characteristic absorption bands for C-H and C-S bonds.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **Tributylsulfonium iodide**.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for **Tributylsulfonium iodide**. Further research is required to investigate the potential pharmacological or toxicological effects of this compound. The antimicrobial activity of some triiodide-containing compounds has been noted, which depends on the release of free molecular iodine.^[5] However, specific studies on **Tributylsulfonium iodide** are lacking.

Conclusion

Tributylsulfonium iodide is a commercially available organosulfur compound with defined physical properties. While direct experimental spectroscopic data is scarce, its structure can be reliably predicted using standard analytical techniques. The provided general synthesis and characterization protocols offer a framework for its preparation and confirmation in a laboratory setting. Future research into the biological activities of this compound is warranted to explore its potential applications in drug development and other scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tributylsulfonium Iodide | C12H27IS | CID 21988031 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Trimethylsulfonium iodide(2181-42-2) 1H NMR spectrum [chemicalbook.com]
- 4. Trimethylsulfonium iodide | C3H9IS | CID 75127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. "Smart" Triiodide Compounds: Does Halogen Bonding Influence Antimicrobial Activities? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Characterization of Tributylsulfonium Iodide (CAS 18146-62-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102552#cas-number-18146-62-8-characterization-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com